
4-Formyl-2-methoxybenzonitrile
Overview
Description
4-Formyl-2-methoxybenzonitrile is a chemical compound with the CAS Number: 21962-49-2 and a molecular weight of 161.16 .
Molecular Structure Analysis
The molecular structure of 4-Formyl-2-methoxybenzonitrile is represented by the linear formula C9H7NO2 . The InChI Code for this compound is 1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 .Physical And Chemical Properties Analysis
4-Formyl-2-methoxybenzonitrile is a solid or liquid at room temperature . It has a predicted boiling point of 343.0±27.0 °C and a predicted density of 1.18±0.1 g/cm3 .Scientific Research Applications
Selective Fluorescence and Colorimetric Indicator
A study conducted by Ghosh et al. (2015) explored the use of a compound generated from the condensation of rhodamine B hydrazide with 4-formylbenzonitrile as a selective probe for palladium (Pd 2+) detection. This probe enables naked-eye and fluorescence recognition of Pd 2+ and is applicable for detecting Pd 2+ in human breast cancer cells MCF7, showcasing its potential in bioimaging applications (Ghosh et al., 2015).
Dye-Sensitized Solar Cells (DSSCs)
Prakasam et al. (2013) investigated the electronic structures of 4-methoxybenzonitrile-based organic dye sensitizers for dye-sensitized solar cells (DSSCs) using Ab Initio HF and Density Functional Theory (DFT). The study highlights the potential of such compounds in enhancing the efficiency of DSSCs through improved electron transfer processes (Prakasam et al., 2013).
Electro-synthesis of Aryl Nitriles
Cao et al. (2019) developed a novel paired electrochemical method for synthesizing aryl nitriles from aromatic benzyl alcohols, including derivatives of methoxybenzonitrile. This method offers a sustainable and efficient approach for preparing aryl nitriles, which are valuable intermediates in organic synthesis (Cao et al., 2019).
Tyrosinase Inhibitors
Nihei and Kubo (2019) identified 4-methoxybenzonitrile as a novel mushroom tyrosinase inhibitor, presenting a hyperbolic inhibition manner. This discovery provides insights into developing new cosmetic and dermatological treatments targeting pigmentation disorders (Nihei & Kubo, 2019).
Novel Routes to Bioactive Molecules
Research on the synthesis of substituted 2-amino-4-quinazolinones from ortho-fluorobenzoyl guanidines demonstrates the utility of derivatives of methoxybenzonitrile in accessing novel bioactive molecules. These derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications (Fray et al., 2006).
Green Synthesis and Antibacterial Activity
Khan (2017) conducted a study on the green synthesis, spectrofluorometric characterization, and antibacterial activity of a heterocyclic compound derived from chalcone and methoxybenzonitrile. This research demonstrates the potential of such compounds in developing new antibacterial agents through sustainable synthesis methods (Khan, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-formyl-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJENUWHKDHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxybenzonitrile | |
CAS RN |
21962-49-2 | |
| Record name | 4-formyl-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


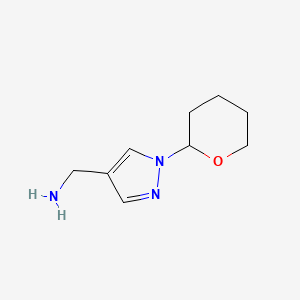

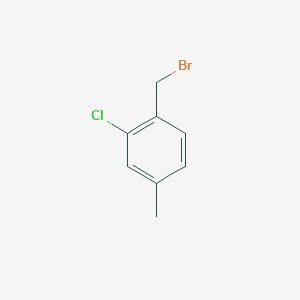
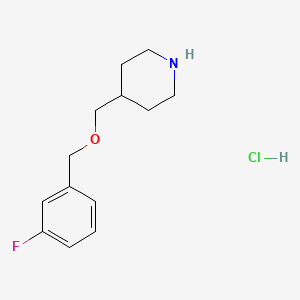


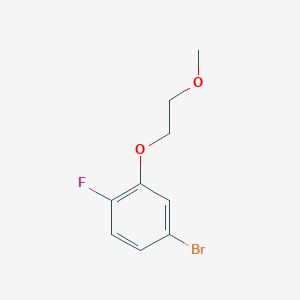

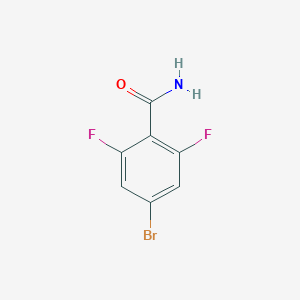

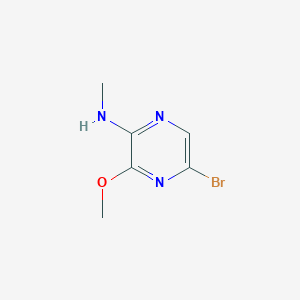
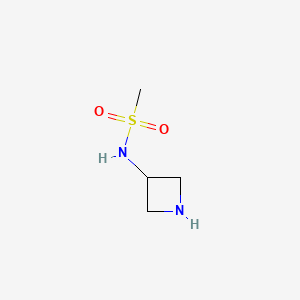
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)